1-((2-Fluorophenoxy)methyl)cyclobutan-1-ol
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Overview
Description
1-((2-Fluorophenoxy)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a fluorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenoxy)methyl)cyclobutan-1-ol typically involves the reaction of 2-fluorophenol with cyclobutanone in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-((2-Fluorophenoxy)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorophenoxy group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives with altered functional groups.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-((2-Fluorophenoxy)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenoxy)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the cyclobutane ring provides structural rigidity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity and stability.
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)cyclobutan-1-ol
- trans-2-(4-Fluorophenoxy)cyclobutan-1-ol
Comparison: 1-((2-Fluorophenoxy)methyl)cyclobutan-1-ol is unique due to the presence of both a fluorophenoxy group and a hydroxyl group on the cyclobutane ring This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13FO2/c12-9-4-1-2-5-10(9)14-8-11(13)6-3-7-11/h1-2,4-5,13H,3,6-8H2 |
InChI Key |
GQQKZKCKCYMTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COC2=CC=CC=C2F)O |
Origin of Product |
United States |
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